molecular formula C18H27N5O2 B5500698 8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane

8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B5500698
M. Wt: 345.4 g/mol
InChI Key: DRCKHHRHTZZFBD-UHFFFAOYSA-N
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Description

8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H27N5O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.21647512 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthetic Methods

  • The compound, known in its base form as buspirone, exhibits an extended conformer in its solid state, with specific conformations attributed to its piperazinyl and glutarimide units, indicating a complex molecular structure that may influence its interaction with biological targets (A. Kozioł, Z. Chilmonczyk, J. Cybulski, 2006).
  • A modified synthesis protocol for buspirone hydrochloride has been developed, offering mild reaction conditions and high overall yield, highlighting the compound's accessibility for further research applications (Hu Luo, W. Xia, C. Qian, Xinzhi Chen, Chao-hong He, 2011).
  • NMR studies have been utilized to understand the conformations of buspirone and its analogues, providing insights into the dynamic exchange processes occurring within these molecules, which could be crucial for their pharmacological actions (Z. Chilmonczyk, J. Cybulski, A. Szelejewska-Woźniakowska, A. Leś, 1996).

Pharmacological Applications

Other Notable Findings

Mechanism of Action

As an antianxiety compound, “8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane” or buspirone hydrochloride’s clinical efficacy is similar to diazepam, but it does not suffer from the usual side effects of benzodiazepines, namely sedation and addiction .

Properties

IUPAC Name

1-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c24-16(22-8-4-18(5-9-22)3-1-14-25-18)15-21-10-12-23(13-11-21)17-19-6-2-7-20-17/h2,6-7H,1,3-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKHHRHTZZFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CN3CCN(CC3)C4=NC=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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